4-methylbenzene-1-sulfonic acid, tert-butyl 2-(3-amino-2,6-dioxopiperidin-1-yl)acetate
Description
Chemical Identity and Structural Features The compound "4-methylbenzene-1-sulfonic acid, tert-butyl 2-(3-amino-2,6-dioxopiperidin-1-yl)acetate" comprises two distinct structural components:
- 4-Methylbenzene-1-sulfonic acid: A sulfonic acid derivative with a methyl substituent at the para position of the benzene ring. Its molecular formula is C₇H₈O₃S, with a molar mass of 172.20 g/mol .
- tert-Butyl 2-(3-amino-2,6-dioxopiperidin-1-yl)acetate: A tert-butyl ester linked to a 3-amino-2,6-dioxopiperidine moiety, a diketopiperazine-related scaffold.
CAS Registry and Synonyms
- CAS Number: 2173098-62-7 (listed for 4-methylbenzene-1-sulfonic acid in and , though this conflicts with the known CAS for para-toluenesulfonic acid, 104-15-4).
- Synonyms: The compound is associated with multiple aliases, including "4-methylpiperidin-3-one" (likely an error in ) and other unrelated esters in and .
Synthetic Utility
4-Methylbenzene-1-sulfonic acid is frequently employed as an acid catalyst in organic synthesis. For example, describes its use in a coupling reaction involving bromo-chloro-pyrimidin-amine derivatives, yielding a product with 20% efficiency under reflux conditions .
Properties
CAS No. |
2694727-70-1 |
|---|---|
Molecular Formula |
C18H26N2O7S |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
tert-butyl 2-(3-amino-2,6-dioxopiperidin-1-yl)acetate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C11H18N2O4.C7H8O3S/c1-11(2,3)17-9(15)6-13-8(14)5-4-7(12)10(13)16;1-6-2-4-7(5-3-6)11(8,9)10/h7H,4-6,12H2,1-3H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
GASOUTMOTQJXKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)CN1C(=O)CCC(C1=O)N |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Sulfonic Acids
Key Findings :
- Acidity: 4-Methylbenzene-1-sulfonic acid (pKa ≈ −2.8) is less acidic than methanesulfonic acid (pKa ≈ −1.9) but comparable to benzenesulfonic acid.
- Catalytic Efficiency : In , the compound facilitated a coupling reaction with moderate yield (20%), suggesting limitations in reactivity compared to trifluoromethanesulfonic acid (superacid catalysts with >90% yields in similar reactions).
tert-Butyl Esters and Piperidine Derivatives
Table 2: Comparison of tert-Butyl Esters with Bioactive Moieties
Key Findings :
- Diketopiperazine Scaffold: The 3-amino-2,6-dioxopiperidine group in the target compound enables hydrogen bonding and conformational rigidity, making it valuable in drug design (e.g., as a linker in PROTACs) .
- Solubility Challenges : The tert-butyl group and sulfonic acid component confer lipophilicity, limiting aqueous solubility. This contrasts with simpler esters like tert-butyl acetate, which are more volatile and solvent-compatible.
Discrepancies and Limitations in Available Data
- Mislabeled Aliases: erroneously lists "4-methylpiperidin-3-one" as a synonym for 4-methylbenzene-1-sulfonic acid, highlighting inconsistencies in chemical databases.
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